1'-[(2,5-Difluorophenyl)methanesulfonyl]-4-methoxy-1,4'-bipiperidine
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Overview
Description
1’-[(2,5-Difluorophenyl)methanesulfonyl]-4-methoxy-1,4’-bipiperidine is a complex organic compound characterized by its unique structural features This compound contains a bipiperidine core substituted with a methanesulfonyl group and a methoxy group, along with two fluorine atoms on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-[(2,5-Difluorophenyl)methanesulfonyl]-4-methoxy-1,4’-bipiperidine typically involves multiple steps, starting from commercially available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Large-scale synthesis often requires careful control of reaction parameters, such as temperature, pressure, and solvent choice. The use of continuous flow reactors and automated systems can further improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1’-[(2,5-Difluorophenyl)methanesulfonyl]-4-methoxy-1,4’-bipiperidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium azide (NaN₃) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methanesulfonic acid derivatives, while substitution reactions can produce various substituted bipiperidine derivatives.
Scientific Research Applications
1’-[(2,5-Difluorophenyl)methanesulfonyl]-4-methoxy-1,4’-bipiperidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its unique structural features.
Industry: It may be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which 1’-[(2,5-Difluorophenyl)methanesulfonyl]-4-methoxy-1,4’-bipiperidine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methanesulfonyl group can act as an electrophile, facilitating covalent bonding with nucleophilic sites on proteins. The bipiperidine core may interact with hydrophobic pockets in target molecules, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2,5-Difluorophenyl)methanesulfonyl chloride: A precursor used in the synthesis of the target compound.
4-Methoxy-1,4’-bipiperidine: A structurally related compound lacking the methanesulfonyl group.
1,4’-Bipiperidine: The core structure without any substituents.
Uniqueness
1’-[(2,5-Difluorophenyl)methanesulfonyl]-4-methoxy-1,4’-bipiperidine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both fluorine atoms and a methanesulfonyl group enhances its stability and reactivity compared to similar compounds.
Properties
IUPAC Name |
1-[(2,5-difluorophenyl)methylsulfonyl]-4-(4-methoxypiperidin-1-yl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26F2N2O3S/c1-25-17-6-8-21(9-7-17)16-4-10-22(11-5-16)26(23,24)13-14-12-15(19)2-3-18(14)20/h2-3,12,16-17H,4-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLHHPGWTVWKQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CCN(CC2)S(=O)(=O)CC3=C(C=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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